

6-Methoxy-1-bromo naphthalene chemical properties

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Compound of Interest

Compound Name: 6-Methoxy-1-bromo naphthalene

Cat. No.: B1595208

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An In-depth Technical Guide to **6-Methoxy-1-bromo naphthalene**: Properties, Synthesis, and Reactivity

Introduction

6-Methoxy-1-bromo naphthalene is a key aromatic building block in modern organic synthesis. Its unique electronic and steric properties, derived from the methoxy-substituted naphthalene core and the strategically positioned bromine atom, make it a versatile precursor for a wide range of complex molecules. This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and materials science. For researchers and drug development professionals, understanding the nuances of this reagent is critical for designing efficient synthetic routes to novel chemical entities.

Core Physicochemical and Computed Properties

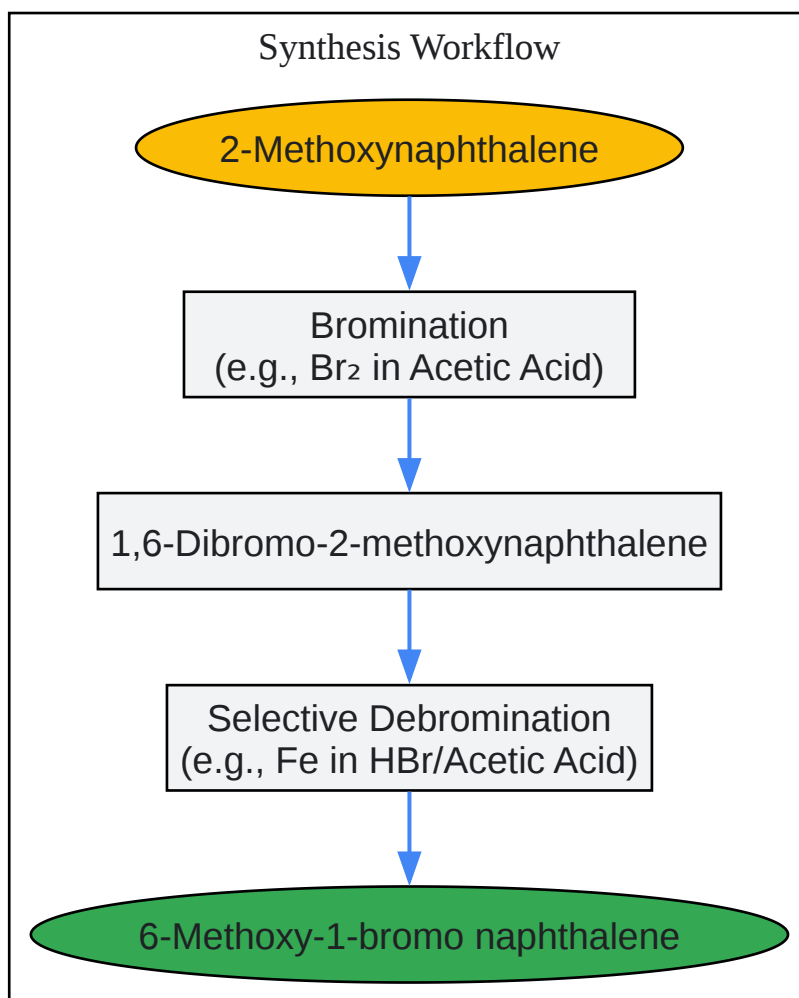
The fundamental properties of **6-Methoxy-1-bromo naphthalene** dictate its behavior in chemical reactions and its handling requirements. These are summarized below.

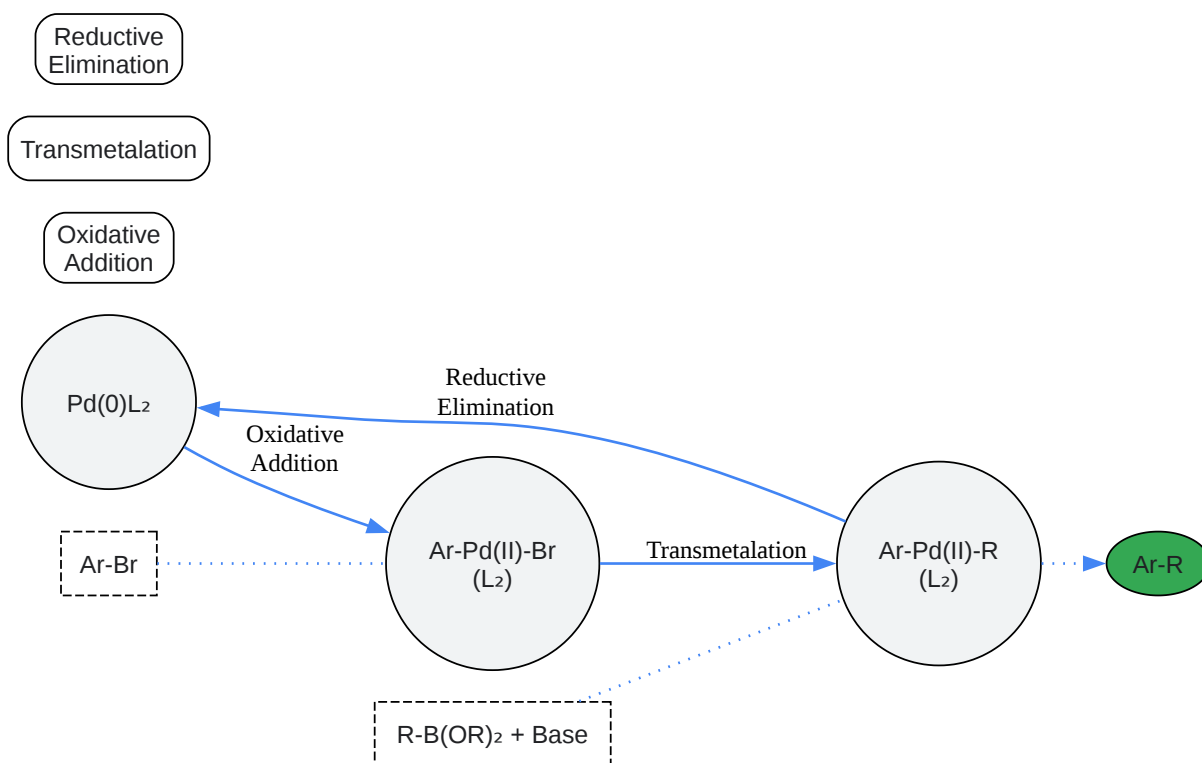
Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₉ BrO	[1] [2] [3] [4]
Molecular Weight	237.09 g/mol	[1] [2] [3]
CAS Number	83710-62-7	[2] [4] [5]
IUPAC Name	1-bromo-6-methoxynaphthalene	[1] [3] [4]
Synonyms	1-Bromo-6-methoxy-naphthalene	[2] [3] [4]
XLogP3	3.8	[1]
Topological Polar Surface Area	9.2 Å ²	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	1	[1]
Rotatable Bond Count	1	[1]

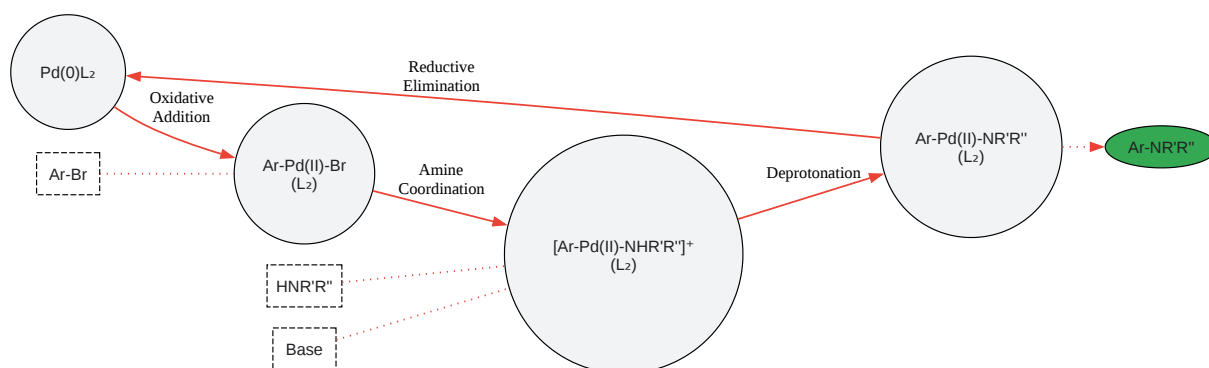
Synthesis Methodologies: A Rational Approach

The synthesis of naphthyl ethers and their halogenated derivatives is a well-established field, yet the specific regioselectivity required for **6-Methoxy-1-bromo naphthalene** demands a carefully controlled strategy. A common and industrially relevant approach begins with the bromination of 2-methoxynaphthalene.

The rationale for this pathway is rooted in the principles of electrophilic aromatic substitution on naphthalene systems. The methoxy group at the C2 position is a powerful activating group, directing electrophiles primarily to the C1 (ortho) and C6 (para-like) positions. Direct bromination often leads to a mixture of products, including the undesired 1,6-dibromo-2-methoxynaphthalene. A subsequent selective debromination step is therefore required to yield the target compound.







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